5-methoxy-1-[3-(trifluoromethyl)benzyl]-1H-indole-3-carbaldehyde
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Overview
Description
5-methoxy-1-[3-(trifluoromethyl)benzyl]-1H-indole-3-carbaldehyde is a synthetic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of a trifluoromethyl group, which enhances its chemical stability and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methoxy-1-[3-(trifluoromethyl)benzyl]-1H-indole-3-carbaldehyde typically involves multiple steps. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on yield improvement and cost reduction. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5-methoxy-1-[3-(trifluoromethyl)benzyl]-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Trifluoromethyl iodide in the presence of a base.
Major Products
Oxidation: 5-methoxy-1-[3-(trifluoromethyl)benzyl]-1H-indole-3-carboxylic acid.
Reduction: 5-methoxy-1-[3-(trifluoromethyl)benzyl]-1H-indole-3-methanol.
Substitution: Various trifluoromethyl-substituted derivatives.
Scientific Research Applications
5-methoxy-1-[3-(trifluoromethyl)benzyl]-1H-indole-3-carbaldehyde has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antiviral and anticancer properties.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-methoxy-1-[3-(trifluoromethyl)benzyl]-1H-indole-3-carbaldehyde involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to these targets, leading to various biological effects. For example, it may inhibit specific enzymes or receptors involved in disease pathways .
Comparison with Similar Compounds
Similar Compounds
- 5-methoxy-1-[3-(trifluoromethyl)phenyl]-1H-indole-3-carbaldehyde
- 5-methoxy-1-[3-(trifluoromethyl)benzyl]-1H-indole-3-carboxylic acid
- 5-methoxy-1-[3-(trifluoromethyl)benzyl]-1H-indole-3-methanol
Uniqueness
The presence of the trifluoromethyl group in 5-methoxy-1-[3-(trifluoromethyl)benzyl]-1H-indole-3-carbaldehyde distinguishes it from other indole derivatives. This group enhances the compound’s chemical stability and biological activity, making it a valuable molecule for various applications .
Properties
IUPAC Name |
5-methoxy-1-[[3-(trifluoromethyl)phenyl]methyl]indole-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3NO2/c1-24-15-5-6-17-16(8-15)13(11-23)10-22(17)9-12-3-2-4-14(7-12)18(19,20)21/h2-8,10-11H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHOROEISGVLMSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C=C2C=O)CC3=CC(=CC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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